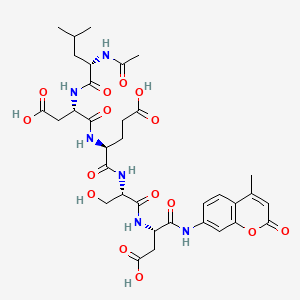
Ac-LDESD-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin (Ac-LDESD-AMC) is a synthetic peptide substrate used primarily as a caspase-2 inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in apoptosis research due to its ability to inhibit caspase-2, an initiator caspase involved in the intrinsic apoptotic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-LDESD-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including HPLC, to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-LDESD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-2. The hydrolysis of the peptide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of caspase-2. The reaction buffer may contain components such as HEPES, NaCl, and DTT to maintain enzyme activity and stability .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a fluorescent compound that serves as a reporter molecule in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Ac-LDESD-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:
Wirkmechanismus
Ac-LDESD-AMC exerts its effects by inhibiting caspase-2. The mechanism involves the binding of the peptide substrate to the active site of caspase-2, preventing the enzyme from cleaving its natural substrates. This inhibition is crucial for studying the role of caspase-2 in apoptosis and identifying potential therapeutic targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-AMC: A substrate for caspase-3, another key enzyme in the apoptosis pathway.
Ac-LEHD-AMC: A substrate for caspase-9, an initiator caspase similar to caspase-2.
Uniqueness
Ac-LDESD-AMC is unique due to its specificity for caspase-2, allowing researchers to selectively study the role of this enzyme in apoptosis. Unlike other caspase substrates, this compound provides insights into the intrinsic apoptotic pathway, making it a valuable tool in apoptosis research .
Eigenschaften
Molekularformel |
C34H44N6O15 |
|---|---|
Molekulargewicht |
776.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
OYKCEQVPFXNIAB-LSBAASHUSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



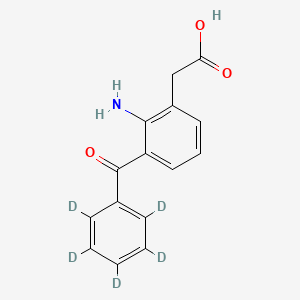
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
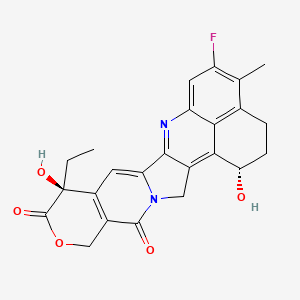
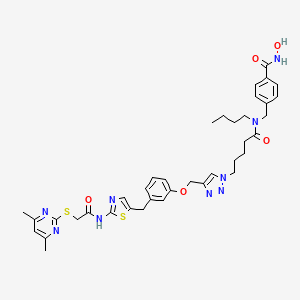
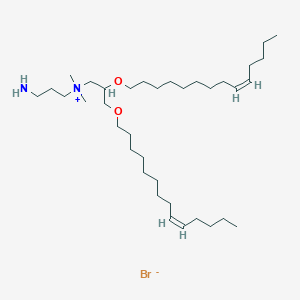

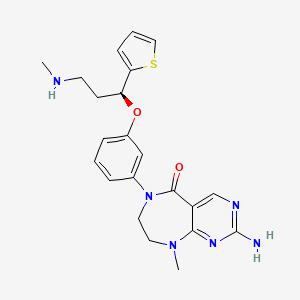

![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
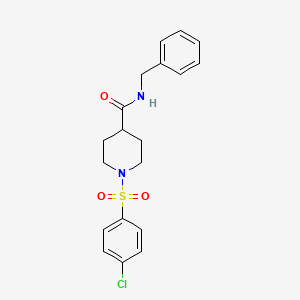
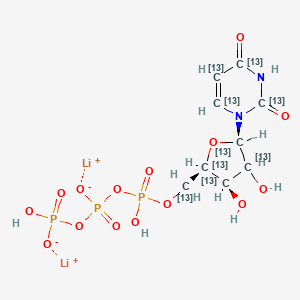

![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
